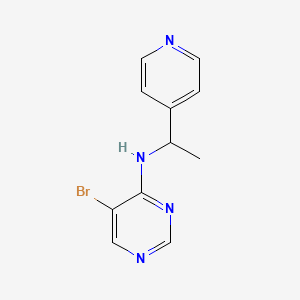![molecular formula C13H17NO2 B7579429 (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone, also known as JNJ-42153605, is a novel and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This molecule has shown potential as a therapeutic agent for various conditions, including pain, anxiety, and inflammation.
作用机制
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone works by selectively inhibiting the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain, anxiety, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain sensitivity and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on pain, anxiety, and depression, this compound has also been shown to have anti-inflammatory effects. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating inflammation.
实验室实验的优点和局限性
One advantage of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is its selectivity for the FAAH enzyme. This means that it does not affect other enzymes in the body, reducing the risk of side effects. However, one limitation of this compound is its relatively short half-life in the body. This means that it may need to be administered frequently in order to maintain therapeutic levels.
未来方向
There are a number of future directions for research on (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of research is in the development of this compound as a therapeutic agent for various conditions, including pain, anxiety, and inflammation. Additionally, there is interest in studying the potential interactions of this compound with other drugs and therapies. Overall, this compound shows promise as a therapeutic agent for various conditions, and further research is needed to fully understand its potential.
合成方法
The synthesis of (2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of (2,4-dimethylphenyl) boronic acid with (3R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a palladium catalyst. The resulting product is then deprotected to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that this compound can reduce pain sensitivity in various animal models of acute and chronic pain. This effect is believed to be due to the inhibition of FAAH, which leads to an increase in endocannabinoid levels in the body.
Another area of research has been in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models. This is thought to be due to the modulation of the endocannabinoid system, which plays a role in regulating mood and anxiety.
属性
IUPAC Name |
(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-12(10(2)7-9)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXHMZVZDDYES-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC[C@H](C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7579407.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)